4-[2-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]pyrrol-1-yl]benzoic acid
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Overview
Description
4-[2-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]pyrrol-1-yl]benzoic acid is an organic compound that features a pyrrole ring substituted with a benzoic acid moiety and a cyanoethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]pyrrol-1-yl]benzoic acid typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Cyanoethenyl Group: The cyanoethenyl group can be introduced through a Knoevenagel condensation reaction between a cyanoacetate and an aldehyde.
Coupling with Benzoic Acid: The final step involves coupling the pyrrole derivative with a benzoic acid derivative using a Suzuki-Miyaura coupling reaction, which employs palladium as a catalyst and a boronic acid as a reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[2-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]pyrrol-1-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[2-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]pyrrol-1-yl]benzoic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It serves as a probe to study enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-[2-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]pyrrol-1-yl]benzoic acid involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes like dihydrofolate reductase (DHFR) by binding to the active site and preventing the enzyme from catalyzing its reaction . This inhibition can lead to the suppression of cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid: Similar structure but with different substituents on the pyrrole ring.
4-(2-(4-chlorophenyl)acetyl)pyrrole-2-carboxylic acid: Similar core structure but with an acetyl group instead of a cyanoethenyl group.
Uniqueness
4-[2-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]pyrrol-1-yl]benzoic acid is unique due to its combination of a cyanoethenyl group and a benzoic acid moiety, which imparts distinct chemical properties and biological activities compared to its analogs.
Properties
IUPAC Name |
4-[2-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]pyrrol-1-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2O2/c21-17-7-3-14(4-8-17)16(13-22)12-19-2-1-11-23(19)18-9-5-15(6-10-18)20(24)25/h1-12H,(H,24,25)/b16-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCWHHALSSVMDM-VBKFSLOCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=C(C#N)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=C1)/C=C(/C#N)\C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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